Ki 23057 is an orally active, ATP-competitive small molecule tyrosine kinase inhibitor primarily recognized for its potent suppression of FGFR2 (K-samII), VEGFR1/2, and PDGFRβ . With IC50 values tightly clustered in the sub-100 nM range for its primary targets (FGFR2: 88 nM; VEGFR1: 69 nM; VEGFR2: 83 nM), it serves as a critical pharmacological tool for investigating receptor autophosphorylation and downstream signaling pathways, such as ERK and Akt . In procurement and assay design, Ki 23057 is highly valued for its distinct selectivity profile, specifically its ability to induce apoptosis in FGFR2-amplified cell lines while sparing non-amplified counterparts [1]. This binary response makes it an essential baseline compound for targeted oncology, angiogenesis research, and the development of genotype-specific therapeutics.
Substituting Ki 23057 with generic pan-tyrosine kinase inhibitors (e.g., sunitinib or sorafenib) compromises assay specificity in models of scirrhous gastric and biliary tract cancers [2]. While broad-spectrum agents may suppress overall angiogenesis via VEGFR, they frequently lack the precise K-samII/FGFR2 autophosphorylation blockade required to isolate FGFR2-driven proliferation from general cytotoxic effects [1]. Ki 23057 is structurally optimized to exploit the K-samII amplification dependency, demonstrating a stark differential in cytotoxicity between FGFR2-amplified and non-amplified cell lines [1]. Utilizing a generic substitute risks masking this precise genotype-phenotype correlation, leading to high background noise, off-target toxicity, and irreproducible viability assays in targeted molecular studies.
Biochemical kinase assays demonstrate that Ki 23057 possesses sub-100 nM potency against its primary targets, with IC50 values of 88 nM for FGFR2 (K-samII), 69 nM for VEGFR1, and 83 nM for VEGFR2 . In contrast, its inhibitory activity against c-Kit is significantly weaker, with an IC50 of 480 nM. This >5-fold selectivity window between FGFR2/VEGFR and c-Kit allows researchers to titrate dosing in cellular assays to selectively inhibit angiogenesis and FGFR2-driven proliferation without broadly disrupting c-Kit-dependent hematopoietic or stem cell pathways.
| Evidence Dimension | Enzymatic IC50 (Potency) |
| Target Compound Data | FGFR2 (88 nM), VEGFR1 (69 nM), VEGFR2 (83 nM) |
| Comparator Or Baseline | c-Kit off-target baseline (480 nM) |
| Quantified Difference | ~5.5-fold lower potency against c-Kit compared to FGFR2. |
| Conditions | Cell-free kinase autophosphorylation assay. |
Enables precise concentration-dependent experimental design to isolate FGFR2/VEGFR signaling from c-Kit-mediated off-target effects, improving assay reproducibility.
Ki 23057 exhibits profound genotype-specific growth inhibition. In vitro viability assays show that Ki 23057 significantly inhibits the proliferation of scirrhous gastric cancer cells harboring K-samII (FGFR2) amplification (e.g., OCUM-2MD3 and OCUM-8)[1]. Conversely, it demonstrates minimal anti-proliferative effects on non-scirrhous gastric carcinoma cells lacking this amplification (e.g., MKN-7, MKN-45, and MKN-74) [1]. This binary response profile makes Ki 23057 an indispensable positive control for identifying FGFR2-addicted tumor models compared to generic chemotherapeutics that induce indiscriminate cytotoxicity.
| Evidence Dimension | Cell proliferation/viability |
| Target Compound Data | Profound inhibition and apoptosis in OCUM-2MD3 / OCUM-8 (FGFR2 amplified) |
| Comparator Or Baseline | Minimal inhibition in MKN-7 / MKN-45 (non-amplified baseline) |
| Quantified Difference | Highly differential cytotoxicity strictly correlated with K-samII amplification status. |
| Conditions | In vitro cell proliferation assay across a panel of characterized gastric cancer lines. |
Validates the compound as a highly specific procurement choice for researchers needing to isolate FGFR2-dependent survival pathways from general cellular toxicity.
Beyond in vitro potency, Ki 23057 is formulated for systemic in vivo applications as an orally active agent. In murine models of peritoneal dissemination induced by OCUM-2MD3 scirrhous cancer cells, oral administration of Ki 23057 significantly prolonged survival (P < 0.001) and inhibited tumor growth via blockade of the FGFR2-RAS/ERK signaling axis [1]. This contrasts with many early-stage kinase inhibitors that require complex formulation for intravenous or intraperitoneal dosing due to poor metabolic stability or absorption, streamlining in vivo workflow and reducing animal handling stress.
| Evidence Dimension | Survival prolongation in vivo |
| Target Compound Data | Significant survival extension (P < 0.001) via oral administration |
| Comparator Or Baseline | Untreated vehicle control baseline |
| Quantified Difference | Statistically significant survival benefit (P < 0.001) achieved with a convenient oral dosing route. |
| Conditions | Murine peritoneal dissemination model (OCUM-2MD3 xenograft). |
Ensures reliable in vivo processability and simplifies dosing regimens for preclinical oncology models, reducing formulation overhead.
Ki 23057 effectively interrupts the autophosphorylation of the Keratinocyte Growth Factor Receptor (KGFR/FGFR2b). In human BTC cell lines (e.g., OCUCh-LM1 and OCUG-1) stimulated by KGF, the introduction of Ki 23057 significantly decreased cell growth both in vitro and in vivo [1]. Because KGFR overexpression is present in over 40% of BTC surgical specimens and correlates with poor prognosis, Ki 23057 provides a highly specific mechanistic probe for this pathway, outperforming generic anti-proliferative agents that do not specifically target the KGF/KGFR axis [1].
| Evidence Dimension | BTC cell proliferation |
| Target Compound Data | Significant growth decrease in KGF-stimulated BTC cells |
| Comparator Or Baseline | KGF-stimulated cells without inhibitor (vehicle baseline) |
| Quantified Difference | Reversal of KGF-induced hyperproliferation to baseline or below. |
| Conditions | In vitro MTT assay and in vivo xenografts using OCUCh-LM1/OCUG-1 lines. |
Provides a targeted procurement solution for researchers developing therapies for KGFR-driven biliary tract carcinomas, ensuring pathway-specific inhibition.
Ki 23057 is the optimal choice for viability and apoptosis assays where researchers must distinguish between K-samII/FGFR2-amplified scirrhous gastric cancer cells and non-amplified baselines. Its highly selective cytotoxicity profile ensures minimal background noise compared to broad-spectrum TKIs [1].
Due to its proven oral bioavailability and efficacy in extending survival in murine models of peritoneal dissemination, Ki 23057 is highly recommended for in vivo oncology workflows. It simplifies dosing protocols while effectively blocking the FGFR2-RAS/ERK signaling axis [1].
For laboratories investigating biliary tract cancers (BTC) driven by Keratinocyte Growth Factor Receptor (KGFR) overexpression, Ki 23057 serves as a precise mechanistic probe. It effectively reverses KGF-stimulated hyperproliferation, making it superior to generic chemotherapeutics for pathway-specific validation [2].